2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a heterocyclic compound that features both furan and oxazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Mechanism of Action
Target of action
Oxadiazole or furadiazole ring containing derivatives are an important class of heterocyclic compounds . They are known to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some oxadiazole derivatives show antibacterial activity by inhibiting bacterial protein synthesis .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets a protein involved in a particular biochemical pathway, it could potentially disrupt that pathway and affect the downstream effects .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antitumor activity, it might induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid hydrazide and 4-methoxybenzylamine.
Formation of the Oxazole Ring: The furan-2-carboxylic acid hydrazide undergoes cyclization with carbon disulfide to form the oxazole ring.
Final Coupling: The final step involves coupling the oxazole derivative with 4-methoxybenzylamine under suitable conditions to yield the target compound.
Chemical Reactions Analysis
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Major Products: The major products formed from these reactions include various substituted furan and oxazole derivatives.
Scientific Research Applications
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide can be compared with other similar compounds:
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-14-6-4-12(5-7-14)11-18-17(20)10-13-9-16(23-19-13)15-3-2-8-22-15/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHJQXSJCXSYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.